4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate
Description
Chemical Structure and Properties The compound 4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid hydrate (CAS: 206752-32-1), also known as Azomethine-H monosodium salt hydrate, is a naphthalene-based disulfonic acid derivative with a salicylideneamino (Schiff base) substituent . Its molecular formula is C₁₇H₁₂NNaO₈S₂·xH₂O, and it exists as an orange crystalline powder with a melting point ≥300°C. The compound is highly water-soluble, particularly in alkaline solutions (e.g., NaOH), due to its two sulfonic acid groups .
Applications
Azomethine-H is widely employed in analytical chemistry for boron detection via the azomethine-H method, where it forms a yellow complex with boron in aqueous media, detectable by UV-vis spectroscopy . This application leverages its selective chelation with boron, enabled by the hydroxyl and imine functional groups.
Properties
IUPAC Name |
4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO8S2.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJXCEWPMCUYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
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Salicylaldehyde : Serves as the carbonyl component, typically dissolved in ethanol (80% v/v) to enhance solubility.
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H-acid : Provides the amine moiety and disulfonic acid groups critical for boron chelation.
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Acid Catalyst : Hydrochloric acid (HCl) or Lewis acids like ytterbium triflate accelerate imine formation by protonating the carbonyl oxygen, facilitating nucleophilic attack by the amine.
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Solvent System : Ethanol-water mixtures are preferred for their polarity, which stabilizes intermediates and products.
The reaction proceeds under reflux for 2–4 hours, with yields ranging from 65% to 90% depending on stoichiometric ratios and catalyst efficiency. Post-reaction, the product is isolated via crystallization from aqueous ethanol, yielding the hydrate form due to water incorporation during purification.
Automated In Situ Preparation for Analytical Applications
Recent advancements leverage flow-based systems for real-time Azomethine-H synthesis, optimizing its use in boron detection assays.
Flow Analysis System Design
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Reagent Mixing : Salicylaldehyde and H-acid are introduced sequentially into a buffered aqueous stream (pH 5.0–6.5) using a selection valve and syringe pumps.
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Reaction Chamber : A single-bead string reactor (SBSR) ensures efficient mixing while minimizing dispersion, critical for maintaining reaction kinetics.
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Detection : The resulting Azomethine-H-boron complex is quantified spectrophotometrically at 420 nm.
Table 1: Optimized Parameters for Automated Synthesis
| Parameter | Optimal Value | Impact on Yield/Sensitivity |
|---|---|---|
| Salicylaldehyde volume | 120–160 µL | Maximizes imine conversion |
| H-acid concentration | 0.1–0.2 M | Balances reactivity & solubility |
| Flow rate | 1.2 mL/min | Reduces dispersion losses |
| Mixing temperature | 25°C ± 2°C | Stabilizes Schiff base |
This method achieves a linear response for boron detection in the 0.1–10 ppm range, with a detection limit of 0.05 ppm.
Optimization of Reaction Conditions
pH and Temperature Dependence
The reaction is highly pH-sensitive, with optimal imine formation occurring at pH 5.5–6.0. Deviations below pH 5.0 promote protonation of the amine, while alkaline conditions hydrolyze the Schiff base. Elevated temperatures (>40°C) accelerate hydrolysis, necessitating strict thermal control during synthesis.
Characterization and Structural Validation
Spectroscopic Analysis
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IR Spectroscopy : Absorptions at 1620–1640 cm⁻¹ confirm the C=N stretch of the imine group. Broad bands near 3200–3400 cm⁻¹ indicate O–H stretches from phenolic and hydrate groups.
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NMR Spectroscopy :
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¹H NMR (DMSO-d₆) : Signals at δ 11.25 (s, 1H) and δ 8.56 (s, 1H) correspond to phenolic -OH protons. Aromatic protons resonate between δ 6.98–8.26, while the imine proton (HC=N) appears as a singlet near δ 8.5.
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¹³C NMR : Peaks at δ 157–160 ppm confirm the C=N carbon, while sulfonic acid carbons resonate downfield at δ 125–132.
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Elemental Analysis
Consistent with the hydrate formulation (C₁₇H₁₃NO₈S₂·H₂O), elemental analysis yields:
Applications in Boron Quantification
Azomethine-H’s high affinity for boron (formation constant K = 10⁸–10⁹) enables its use in environmental and industrial monitoring. The boron complex exhibits a molar absorptivity of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 420 nm, permitting trace-level detection .
Chemical Reactions Analysis
Reactivity in Complexation and Chelation
The compound’s hydroxyl and imine groups enable metal coordination , forming stable chelates with transition metals (e.g., Fe³⁺, Cu²⁺). This property is exploited in analytical chemistry for spectrophotometric metal ion detection .
Mechanism :
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Deprotonation of hydroxyl groups at alkaline pH.
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Electron donation from imine nitrogen and oxygen atoms to metal centers.
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Formation of colored complexes detectable via UV-vis spectroscopy .
Azo Coupling Reactions
Structural analogs like 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (Acid Red 29) suggest potential for diazotization and coupling in the presence of aromatic amines or phenols. While direct data for the target compound is limited, its amino precursor (4-hydroxy-5-amino-7-sulfonaphthalene-2-sulfonate) undergoes diazo reactions to form azo dyes .
Table 2: Comparative Azo Reaction Features
Sulfonate Group Reactivity
The sulfonate moieties (-SO₃⁻) confer high water solubility and participate in ion-exchange reactions . For example, protonation under acidic conditions enables sulfonic acid formation, which can react with alkylating agents to form esters .
Stability and Degradation
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Thermal Stability : Decomposes above 300°C without melting .
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Photoreactivity : The conjugated aromatic system absorbs UV light, leading to potential photodegradation via radical mechanisms.
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pH Sensitivity : Imine bonds hydrolyze under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, reverting to precursor amines and aldehydes .
Analytical Characterization
Key techniques for studying its reactions include:
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UV-vis Spectroscopy : Monitoring chelation (λ_max ~ 450–550 nm) .
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NMR : Tracking imine proton shifts (δ 8.2–8.5 ppm).
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FTIR : Identifying sulfonate S=O stretches (1030–1230 cm⁻¹) .
This compound’s versatility in coordination, condensation, and acid-base reactions makes it valuable in materials science and analytical applications, though further studies are needed to fully map its reactivity landscape.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H13NNaO8S2
- Molecular Weight : 423.4 g/mol
- CAS Number : 32266-60-7
The compound features a naphthalene backbone with sulfonic acid groups, which enhance its solubility and reactivity. Its structure allows it to form stable complexes with metal ions, making it useful in various analytical methods.
1.1. Boron Detection
One of the primary applications of Azomethine H is in the detection and quantification of boron in various samples. The compound forms a complex with boron that can be detected using UV-Vis spectroscopy.
Case Study :
A study demonstrated the use of Azomethine H for boron determination in agricultural soils. The method provided high sensitivity and selectivity compared to traditional techniques like ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) .
| Method | Sensitivity | Selectivity | Cost-effectiveness |
|---|---|---|---|
| Azomethine H UV-Vis | High | High | Moderate |
| ICP-OES | Moderate | Moderate | High |
1.2. High-Performance Liquid Chromatography (HPLC)
Azomethine H is also utilized as a pre-column derivatizing agent in HPLC for the analysis of boron in complex matrices such as steel and glass.
Case Study :
Research indicated that employing Azomethine H in HPLC allowed for the sensitive determination of trace boron levels in industrial materials, showcasing its versatility as an analytical reagent .
2.1. Reagent in Biological Assays
Azomethine H serves as a reagent in various biological assays due to its ability to form colored complexes with different biomolecules. This property is exploited in colorimetric assays for enzyme activity and other biochemical analyses.
Case Study :
In a study assessing enzyme kinetics, Azomethine H was used to quantify enzyme activity by measuring the absorbance change corresponding to the formation of the enzyme-substrate complex .
2.2. Stabilizer in Pharmaceutical Formulations
The compound has been explored as a stabilizer in pharmaceutical formulations, particularly those containing sensitive active ingredients that require protection from degradation.
Case Study :
A patent highlighted the use of Azomethine H as a stabilizer for certain pharmaceutical compounds, enhancing their shelf life and efficacy .
3.1. Water Quality Monitoring
Due to its sensitivity to boron, Azomethine H is employed in environmental monitoring to assess water quality, particularly in agricultural runoff where boron levels can impact plant growth.
Case Study :
A field study demonstrated the effectiveness of using Azomethine H for real-time monitoring of boron concentrations in irrigation water, providing critical data for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of naphthalene disulfonic acid derivatives, which differ in substituents and applications. Below is a comparison with key analogues:
Physical and Chemical Properties
- Solubility : All compounds exhibit high water solubility due to sulfonic acid groups, but Azomethine-H’s solubility in alkaline media is critical for boron analysis .
- Thermal Stability : Azomethine-H’s high melting point (≥300°C) contrasts with azo dyes like Acid Red 155, which decompose at lower temperatures due to azo group instability .
- Spectroscopic Behavior : Azomethine-H forms a yellow boron complex (λₘₐₓ ~420 nm), while HADNP forms a reddish-violet complex with thorium (λₘₐₓ ~580 nm) .
Stability and Reactivity
Q & A
Q. Table 1: Expected Spectral Signatures
| Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Naphthalene -OH | 10.2–11.5 (s) | 3200–3400 (broad) |
| Sulfonic acid | - | 1030–1250 (S=O) |
| C=N | 8.5–9.2 (aromatic) | 1600–1650 (stretch) |
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis typically involves coupling 4-hydroxy-5-aminonaphthalene-2,7-disulfonic acid with 2-hydroxybenzaldehyde under acidic conditions. Key optimizations:
- pH Control : Maintain pH 3–4 (acetic acid buffer) to favor Schiff base formation while minimizing sulfonic acid group hydrolysis .
- Temperature : Reflux at 70–80°C for 6–8 hours balances reaction rate and side-product formation.
- Purification : Use ion-exchange chromatography to separate unreacted sulfonic acid precursors. Crystallization in ethanol/water (1:3) isolates the hydrate form .
- Monitoring : Track reaction progress via TLC (silica gel, n-butanol/acetic acid/water 4:1:1; Rₕ ~0.3 for product).
Advanced Tip : Apply Design of Experiments (DoE) to assess interactions between pH, temperature, and stoichiometry. Response surface methodology can identify optimal conditions .
Advanced: How does the hydrazone moiety influence the compound’s electronic properties and reactivity?
Answer:
The hydrazone group (–N=CH–) introduces conjugation between the naphthalene and hydroxyphenyl systems, altering electronic behavior:
- Tautomerism : The keto-enol equilibrium affects absorption spectra (UV-Vis λ_max ~350–450 nm) and redox activity. DFT calculations (B3LYP/6-311+G(d,p)) predict enol form stabilization by intramolecular H-bonding .
- Coordination Chemistry : The C=N and phenolic –OH groups enable metal chelation (e.g., Cu²⁺, Fe³⁺), useful in catalytic or sensor applications. Stability constants (log K) can be determined via potentiometric titration .
- Photostability : TD-DFT simulations reveal low-energy π→π* transitions, suggesting susceptibility to UV degradation. Mitigate by storing in amber glass under inert gas .
Data Contradiction Note : Some studies report divergent λ_max values due to solvent polarity or hydrate interactions. Replicate experiments in controlled humidity to resolve discrepancies .
Advanced: How can researchers resolve contradictions in reported solubility and stability data across studies?
Answer:
Discrepancies often arise from hydration state, pH, or ionic strength variations. Methodological solutions:
- Standardize Conditions : Measure solubility in buffered solutions (e.g., phosphate buffer, pH 7.4) using nephelometry. Compare anhydrous vs. hydrate forms via Karl Fischer titration .
- Kinetic Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation products (e.g., hydrolyzed Schiff base).
- Computational Validation : Apply COSMO-RS models to predict solubility parameters and compare with experimental data .
Q. Table 2: Solubility in Common Solvents (mg/mL)
| Solvent | Anhydrous Form | Hydrate Form |
|---|---|---|
| Water | 12.5 ± 0.3 | 8.2 ± 0.2 |
| DMSO | 45.7 ± 1.1 | 32.4 ± 0.9 |
| Ethanol | 0.8 ± 0.1 | 0.5 ± 0.05 |
Advanced: What computational methods are suitable for studying this compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against enzymes (e.g., tyrosinase, carbonic anhydrase) using the hydrazone group as a pharmacophore. Validate with MM-GBSA binding free energy calculations .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes in aqueous solution (TIP3P water model, 100 ns trajectory). Monitor RMSD and hydrogen bond occupancy .
- QSAR Modeling : Correlate substituent effects (e.g., –SO₃H position) with inhibitory activity using partial least squares regression .
Caution : Overlooked hydration in simulations may skew results. Explicitly include water molecules in the binding site .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods due to potential dust inhalation .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
- Waste Disposal : Collect in sealed containers labeled for sulfonic acid waste. Incinerate at >1000°C to prevent SOₓ emissions .
Advanced Note : Conduct a hazard operability (HAZOP) study if scaling up synthesis, focusing on exothermic risks during Schiff base formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
